molecular formula C26H29F2N3O3 B258922 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Katalognummer B258922
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: AVTQJMPHBCCFGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, also known as Gatifloxacin, is a synthetic broad-spectrum antibiotic that belongs to the fluoroquinolone class of drugs. It was first introduced into the market in 1999 and is commonly used to treat bacterial infections of the respiratory and urinary tracts.

Wirkmechanismus

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and cell division. This leads to the inhibition of bacterial growth and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been found to have a high degree of bioavailability and is rapidly absorbed into the bloodstream after oral administration. It has a long half-life of approximately 7-14 hours and is primarily excreted through the kidneys. 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to have a good safety profile and is generally well-tolerated by patients.

Vorteile Und Einschränkungen Für Laborexperimente

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several advantages for use in laboratory experiments. It has a broad-spectrum of activity and is effective against a wide range of bacterial strains. It is also readily available and relatively inexpensive. However, there are limitations to its use, such as the potential for the development of bacterial resistance and the possibility of adverse effects on other microorganisms in the environment.

Zukünftige Richtungen

There are several potential future directions for research involving 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. One area of interest is the development of new formulations and delivery methods that could improve its efficacy and reduce the risk of bacterial resistance. Another area of research is the investigation of its potential use in the treatment of other bacterial infections, such as those caused by multidrug-resistant strains. Additionally, research could be conducted to explore the potential use of 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in combination with other drugs to enhance its antibacterial activity.

Synthesemethoden

The synthesis of 6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves the reaction of 7-amino-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-(4-fluorophenyl)-1-piperazinecarboxylic acid. This reaction is catalyzed by a palladium catalyst and is carried out under high pressure and temperature.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial strains. It has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.

Eigenschaften

Produktname

6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Molekularformel

C26H29F2N3O3

Molekulargewicht

469.5 g/mol

IUPAC-Name

6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-hexyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C26H29F2N3O3/c1-2-3-4-5-10-31-17-21(26(33)34)25(32)20-15-22(28)24(16-23(20)31)30-13-11-29(12-14-30)19-8-6-18(27)7-9-19/h6-9,15-17H,2-5,10-14H2,1H3,(H,33,34)

InChI-Schlüssel

AVTQJMPHBCCFGO-UHFFFAOYSA-N

SMILES

CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)C(=O)O

Kanonische SMILES

CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=C(C=C4)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.